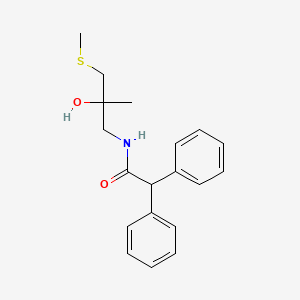

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide involves complex chemical reactions, including Mannich reactions and catalytic processes to obtain the desired molecular structure. For instance, the synthesis of related compounds employs Mannich reactions for creating diphenylacetamide derivatives, highlighting the intricate methodologies required for such chemical creations (Muruganandam et al., 2013).

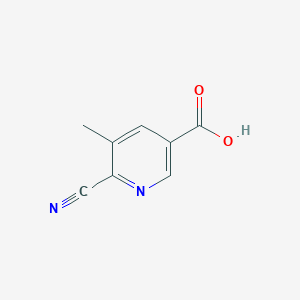

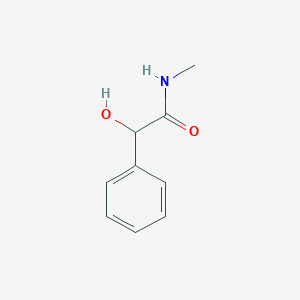

Molecular Structure Analysis

The molecular structure of similar acetamide compounds is characterized through various spectral and elemental analyses, elucidating the bonding through carbonyl oxygen and azomethine nitrogen, suggesting a hexacoordinate geometry for the complexes formed (Muruganandam et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide and its derivatives primarily focus on achieving specific molecular structures and functionalities. These reactions are critical for tailoring the compound's properties for desired applications, including its potential antibacterial, antifungal, and anticancer activities as seen in related compounds (Muruganandam et al., 2013).

Applications De Recherche Scientifique

Metabolic Studies and Herbicide Research

Research into the metabolism of similar compounds, such as diphenamid, reveals insights into the metabolic pathways and the identification of metabolites in biological systems. McMahon and Sullivan (1965) elucidated the in vivo metabolism of the herbicide diphenamid in rats, identifying major metabolic pathways including N-dealkylation and the formation of excretable metabolites like N-glucuronides and O-glucuronides. This study highlights the potential of similar acetamide compounds in understanding the metabolism of herbicides and related chemicals (McMahon & Sullivan, 1965).

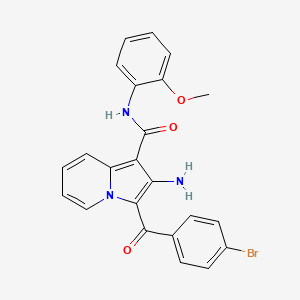

Antimicrobial and Anticancer Properties

Muruganandam, Kumar, and Balasubramanian (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal chelates, demonstrating their antibacterial, antifungal, and anticancer activities. The study suggests that compounds structurally related to "N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide" might also possess significant biomedical applications, including potential use in treating infections and cancer (Muruganandam, Kumar, & Balasubramanian, 2013).

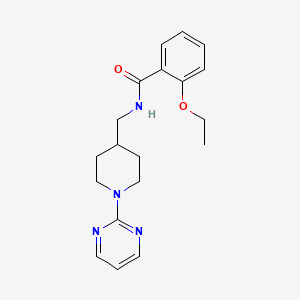

Pharmacological Applications

The pharmacological investigation of analogues to modafinil, such as 2-[(Diphenylmethyl)sulfinyl]acetamide, by Okunola-Bakare et al. (2014) highlights the exploration of structural elements influencing selectivity across monoamine transporters. This research points towards the potential application of related compounds in developing treatments for psychostimulant abuse, showcasing the importance of structural modifications in enhancing drug efficacy and selectivity (Okunola-Bakare et al., 2014).

Enzymatic Studies and Drug Metabolism

The research by Watanabe et al. (2009) on the enzyme arylacetamide deacetylase (AADAC) as a principal enzyme in flutamide hydrolysis underscores the role of similar acetamide compounds in understanding drug metabolism and potential hepatotoxicity. This study provides insight into the enzymatic processes involved in drug hydrolysis, offering avenues for investigating the metabolism of related compounds and their effects on liver function (Watanabe et al., 2009).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-19(22,14-23-2)13-20-18(21)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,22H,13-14H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGWJHPZJBDPDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)

![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)

![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)

![5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2481655.png)